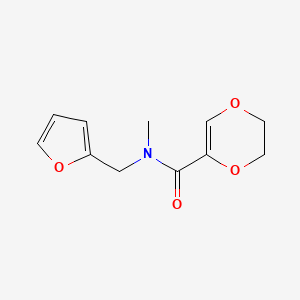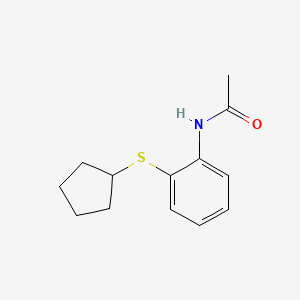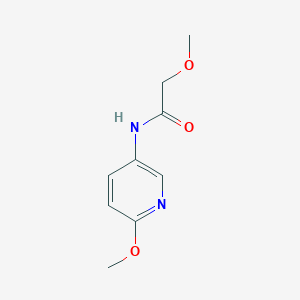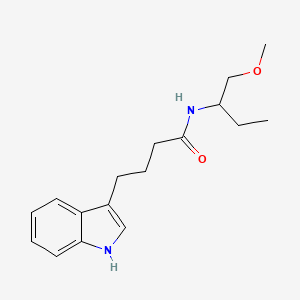
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as Furamidine, is a heterocyclic organic compound that has been extensively studied for its potential use as an antiparasitic agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
科学的研究の応用
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential use as an antiparasitic agent. It has been shown to be effective against a variety of parasites, including Trypanosoma brucei, which causes African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. In addition to its antiparasitic properties, N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been studied for its potential use in cancer treatment.
作用機序
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide works by binding to the DNA of parasites and inhibiting their ability to replicate. It does this by binding to the minor groove of the DNA helix and causing structural changes that prevent the binding of other proteins that are necessary for replication. This mechanism is unique to N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide and has been the subject of much scientific research.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have low toxicity in animal studies and has been well-tolerated in human clinical trials. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours of administration. N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is primarily metabolized in the liver and excreted through the kidneys.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for use in lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been shown to be effective in small doses, making it cost-effective for use in research studies. However, one limitation of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is that it has a relatively short half-life in the body, which can make it difficult to maintain therapeutic levels over an extended period of time.
将来の方向性
There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide in combination with other drugs to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, which may lead to the development of new drugs with similar mechanisms.
合成法
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using several different methods, including the reaction of furfurylamine with methyl acrylate and the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde. The most common method involves the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic acid and sodium acetate. This method yields a high purity product and has been used in most of the scientific studies involving N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-9-3-2-4-15-9)11(13)10-8-14-5-6-16-10/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWPIUAZQLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)